molecular formula C9H6Cl2O2 B2644498 5,7-Dichlorochroman-4-one CAS No. 76143-71-0

5,7-Dichlorochroman-4-one

Cat. No.: B2644498
CAS No.: 76143-71-0
M. Wt: 217.05
InChI Key: LTWDKHFUIPDBEU-UHFFFAOYSA-N
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Description

5,7-Dichlorochroman-4-one: is a heterocyclic compound that belongs to the chromanone family. Chromanones are characterized by a benzene ring fused to a dihydropyranone ring. The presence of chlorine atoms at the 5 and 7 positions of the benzene ring distinguishes this compound from other chromanone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

5,7-Dichlorochroman-4-one has several applications in scientific research:

Safety and Hazards

The safety data sheet for 5,7-Dichlorochroman-4-one provides a list of precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact during pregnancy/while nursing, and to use personal protective equipment as required .

Future Directions

More consideration is required for designing and developing potent synthetic chromanone analogs, which may provide better therapeutic value .

Relevant Papers The relevant papers retrieved provide information on the synthesis, pharmacological evaluation, and other aspects of chroman-4-one derivatives . They highlight the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4-dichlorophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromanone ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichlorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,7-Dichlorochroman-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting mood and behavior . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 5,7-Dichlorochroman-4-one is unique due to the presence of chlorine atoms, which influence its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the presence of chlorine can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

5,7-dichloro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWDKHFUIPDBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76143-71-0
Record name 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
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